Carbonic acid, compd. with N,N-diethylethanamine (1:1) Carbonic acid, compd. with N,N-diethylethanamine (1:1) Triethylammonium bicarbonate buffer is a commonly used chromatographic eluent, volatile buffer, mobile phase and ion-pairing agent for the purification of nucleic acids and biomolecules.

Brand Name: Vulcanchem
CAS No.: 15715-58-9
VCID: VC20987110
InChI: InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4)
SMILES: CCN(CC)CC.C(=O)(O)O
Molecular Formula: C7H17NO3
Molecular Weight: 163.21 g/mol

Carbonic acid, compd. with N,N-diethylethanamine (1:1)

CAS No.: 15715-58-9

Cat. No.: VC20987110

Molecular Formula: C7H17NO3

Molecular Weight: 163.21 g/mol

* For research use only. Not for human or veterinary use.

Carbonic acid, compd. with N,N-diethylethanamine (1:1) - 15715-58-9

Specification

CAS No. 15715-58-9
Molecular Formula C7H17NO3
Molecular Weight 163.21 g/mol
IUPAC Name carbonic acid;N,N-diethylethanamine
Standard InChI InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4)
Standard InChI Key AFQIYTIJXGTIEY-UHFFFAOYSA-N
SMILES CCN(CC)CC.C(=O)(O)O
Canonical SMILES [H+].CC[NH+](CC)CC.C(=O)([O-])[O-]

Introduction

Chemical Properties and Structure

Carbonic acid, compd. with N,N-diethylethanamine (1:1) is characterized by several key identifiers and properties:

PropertyValue
CAS Number15715-58-9
Molecular FormulaC7H17NO3
Molecular Weight163.21 g/mol
IUPAC Namecarbonic acid; N,N-diethylethanamine
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area60.8 Ų
Physical DescriptionClear, colorless liquid (in solution)

It's important to note that there exists a related compound, Carbonic acid;N,N-diethylethanamine with CAS number 15715-57-8, which has a different molecular formula (C13H32N2O3) and molecular weight (264.40 g/mol). This difference in molecular composition suggests variations in the stoichiometry of the complex formation between carbonic acid and N,N-diethylethanamine.

The structure of Triethylammonium bicarbonate consists of the bicarbonate anion (HCO3-) associated with the triethylammonium cation ((C2H5)3NH+). The bicarbonate component contributes to the compound's buffering capacity, while the triethylammonium cation influences its solubility and volatility properties . This ionic association forms the basis for its application as a volatile buffer in analytical procedures.

Synthesis and Preparation

The synthesis of Carbonic acid, compd. with N,N-diethylethanamine (1:1) can be achieved through several methods, with the most common approaches involving the reaction of carbon dioxide with triethylamine in aqueous solution:

Traditional Method

The traditional preparation method involves passing carbon dioxide gas into a cold (approximately 5°C) aqueous solution of triethylamine . This process results in the formation of the triethylammonium bicarbonate buffer with a pH of approximately 8.5. The reaction can be represented as:

(C2H5)3N + CO2 + H2O → (C2H5)3NH+ HCO3-

This approach, while effective, has drawbacks when scaled up to multi-liter production, including slow carbon dioxide absorption rates and excessive gas consumption .

Improved Pressure Reactor Method

An improved methodology utilizes a pressure reactor system operating at 20-25 psi . This approach allows for the efficient preparation of a 2M stock solution by carbonation of a mixture of triethylamine and water. The key advantage of this method is the significant reduction in carbon dioxide waste emissions—approximately 90% less compared to traditional gas bubbling techniques at atmospheric pressure .

The improved process is particularly valuable for laboratories requiring large volumes of the buffer, as it addresses the inefficiencies of the traditional method while producing a high-quality product suitable for analytical applications .

Applications

Carbonic acid, compd. with N,N-diethylethanamine (1:1) has found widespread use in various scientific and analytical applications due to its unique properties as a volatile buffer:

Chromatography Applications

The compound serves as an effective buffer and mobile phase component in various chromatographic techniques:

  • Ion-Exchange Chromatography: TEAB is employed as a buffer for the separation of biomolecules, particularly nucleic acids and proteins .

  • High-Performance Liquid Chromatography (HPLC): It is used in the resolution of nucleotides, including the separation of adenosine di- and triphosphates from inorganic pyrophosphate or imidodiphosphate, and the resolution of groups of nucleoside diphosphates and nucleoside triphosphates .

  • Nucleic Acid Separation: TEAB has been utilized to coat Amberlite XAD-4 resin for the separation of nucleic acid hydrolysis products, enabling effective fractionation of complex mixtures .

The effectiveness of TEAB in these applications is largely due to its volatility, which allows for easy removal post-separation, and its ability to maintain a stable pH conducive to biomolecule integrity during the separation process.

Mass Spectrometry Applications

The volatile nature of TEAB makes it particularly valuable in mass spectrometry:

  • Sample Recovery: The volatility facilitates sample recovery after chromatographic analysis, as the buffer can be removed through evaporation, leaving the analytes of interest .

  • Biomolecule Analysis: TEAB serves as a buffer of interest for mass spectrometric analysis of biomolecules, where non-volatile buffers would interfere with ionization and detection .

  • HPLC-ESI MS Methods: It has been described in methods for the study of oligonucleotides using HPLC coupled with electrospray ionization mass spectrometry .

  • Protein Analysis: Proteins have been successfully analyzed by ESI-MS with TEAB buffer, taking advantage of its volatility to minimize ion suppression effects .

Other Applications

Beyond chromatography and mass spectrometry, TEAB finds application in:

  • TMT (Tandem Mass Tag) Labeling: Used in amine-reactive labeling procedures for quantitative proteomics .

  • Protein Solubilization: Particularly valuable when neutral and acidic pH conditions are undesirable for maintaining protein structure and function .

  • In-Gel Digestion: Applied in proteomics workflows for protein digestion prior to mass spectrometric analysis .

Research Findings on Buffer Performance

Research on Carbonic acid, compd. with N,N-diethylethanamine (1:1) has yielded important insights into its performance as a buffer and its interaction with various biomolecules:

Buffering Capacity and Biological Interactions

Studies have shown that the presence of N,N-diethylethanamine can enhance the buffering capacity of carbonic acid and influence its reactivity with biological bases, potentially affecting cellular processes and enzyme activities. This property makes it valuable in biochemical studies where precise pH control is essential for maintaining biological activity.

Chromatographic Separation Performance

Investigations into the use of TEAB in chromatographic separations have demonstrated its efficacy in resolving complex mixtures of nucleotides and other biomolecules . Its performance is particularly notable in the separation of adenosine di- and triphosphates from inorganic pyrophosphate, where the buffer's properties contribute to improved resolution and peak shape.

Mass Spectrometric Analysis Enhancement

The compatibility of TEAB with mass spectrometry has been extensively studied, with research confirming that its volatility significantly improves the quality of mass spectrometric data compared to non-volatile buffers . This improvement is attributed to reduced ion suppression and interference, leading to better sensitivity and more accurate quantification.

Comparison with Similar Compounds

Carbonic acid, compd. with N,N-diethylethanamine (1:1) shares similarities with other volatile buffers used in analytical chemistry but also exhibits distinct differences that influence its application in specific contexts:

CompoundVolatilityCostPrimary ApplicationspH Range
Triethylammonium bicarbonate (TEAB)HigherHigherLC-MS, ion-exchange chromatography, protein solubilization~8.5
Ammonium bicarbonateLowerLowerTrypsin digestion, de-staining reagent~8.0

Compared to ammonium bicarbonate, which is also a volatile salt that breaks down to ammonia, carbon dioxide, and water, TEAB demonstrates higher volatility and is generally more expensive . This increased volatility makes TEAB the preferred buffer for LC-MS applications, particularly for TMT (iTRAQ) amine-reactive labeling, ion-exchange chromatography, protein solubilization (when neutral and acidic pH is undesirable), and in-gel digestion procedures .

Preparation of Stock Solutions

The preparation of TEAB stock solutions for analytical applications typically follows established protocols to ensure consistent buffer performance:

Concentration and pH Considerations

Commercial TEAB solutions are commonly available as 1.0 M solutions with a pH of approximately 8.5 . This concentration and pH are optimal for many chromatographic and mass spectrometric applications, providing sufficient buffering capacity while maintaining volatility.

Dilution for Specific Applications

For specific applications, the 1.0 M or 2.0 M stock solutions are typically diluted to working concentrations ranging from 0.01 M to 0.1 M, depending on the specific requirements of the analytical procedure . These dilutions should be prepared freshly to ensure optimal performance.

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